molecular formula C18H13BrCl2NO3P B5171980 bis(4-chlorophenyl) (2-bromophenyl)amidophosphate

bis(4-chlorophenyl) (2-bromophenyl)amidophosphate

Cat. No. B5171980
M. Wt: 473.1 g/mol
InChI Key: ACIPCZASVLLEMH-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, also known as BCAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCAPP is a phosphonate ester that contains both chlorophenyl and bromophenyl groups, which make it a highly reactive and versatile compound. In

Scientific Research Applications

Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves its ability to react with and modify the active sites of enzymes and other biomolecules. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate contains both chlorophenyl and bromophenyl groups, which make it highly reactive and able to form covalent bonds with nucleophilic groups on enzymes and other biomolecules. This covalent modification can inhibit the activity of enzymes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate depend on the specific enzymes and biomolecules that it interacts with. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine and result in various physiological effects, such as muscle spasms and convulsions. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and potentially inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate in lab experiments is its high reactivity and specificity for certain enzymes and biomolecules. This allows for precise and targeted modification of these biomolecules, which can provide insights into their function and potential therapeutic applications. However, one of the limitations of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate is its potential toxicity and side effects, which can limit its use in certain experiments and applications.

Future Directions

There are many future directions for research on bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, including its potential use as an anticancer agent, its interactions with other biomolecules, and its potential applications in drug discovery and development. One area of research could focus on optimizing the synthesis method of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate to increase its yield and purity. Another area of research could focus on identifying new enzymes and biomolecules that bis(4-chlorophenyl) (2-bromophenyl)amidophosphate can interact with and modifying its structure to increase its specificity and selectivity. Overall, bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has great potential for scientific research and has many exciting future directions for exploration.

Synthesis Methods

The synthesis of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves the reaction of 2-bromophenol with chlorophenylphosphonic dichloride in the presence of a base, such as triethylamine. The resulting intermediate product is then reacted with ammonia to form bis(4-chlorophenyl) (2-bromophenyl)amidophosphate. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate.

properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrCl2NO3P/c19-17-3-1-2-4-18(17)22-26(23,24-15-9-5-13(20)6-10-15)25-16-11-7-14(21)8-12-16/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIPCZASVLLEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrCl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline

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